1-(3-Bromophenyl)-2-methylpropan-1-one
CAS No.: 2415-93-2
Cat. No.: VC2081700
Molecular Formula: C10H11BrO
Molecular Weight: 227.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415-93-2 |
|---|---|
| Molecular Formula | C10H11BrO |
| Molecular Weight | 227.1 g/mol |
| IUPAC Name | 1-(3-bromophenyl)-2-methylpropan-1-one |
| Standard InChI | InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
| Standard InChI Key | NHXAYTCRAVHZQZ-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)C1=CC(=CC=C1)Br |
| Canonical SMILES | CC(C)C(=O)C1=CC(=CC=C1)Br |
Introduction
Chemical Identity and Basic Properties
Nomenclature and Identifiers
1-(3-Bromophenyl)-2-methylpropan-1-one is known by several names and identifiers in chemical databases and literature. The compound has a distinct molecular structure that can be referenced through various systematic naming conventions and registry numbers:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-(3-bromophenyl)-2-methylpropan-1-one |
| CAS Registry Number | 2415-93-2 |
| Molecular Formula | C10H11BrO |
| Molecular Weight | 227.10 g/mol |
| InChI | InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
| InChIKey | NHXAYTCRAVHZQZ-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)C1=CC(=CC=C1)Br |
| PubChem CID | 20397311 |
| MDL Number | MFCD08437145 |
The compound is also referenced by several synonyms that reflect its structural features and chemical relationships:
-
1-Bromo-3-isobutyrylbenzene
-
3'-Bromo-2-methylpropiophenone
-
1-(3-Bromophenyl)-2-methyl-1-propanone
Structural Properties
The molecular structure of 1-(3-Bromophenyl)-2-methylpropan-1-one is characterized by several key features that define its chemical identity and reactivity:
-
A phenyl ring with a bromine atom at the meta (3') position
-
An isobutyryl group (2-methylpropanoyl) attached to the phenyl ring
-
A carbonyl (C=O) group connecting the aromatic ring and the branched alkyl chain
-
A branched methyl substituent (isopropyl-like fragment) on the alpha carbon relative to the carbonyl
The compound exists as a single isomer, with the bromine positioned meta to the carbonyl-bearing carbon of the aromatic ring. The structure lacks any stereogenic centers, so no stereoisomers are possible for this particular compound .
| Manufacturer | Product Number | Packaging | Price (USD) | Updated Date |
|---|---|---|---|---|
| TRC | B698398 | 100mg | $45 | 2021-12-16 |
| SynQuest Laboratories | 2617-9-25 | 1g | $116 | 2021-12-16 |
| AK Scientific | V4617 | 1g | $152 | 2021-12-16 |
| American Custom Chemicals Corporation | HCH0009525 | 1g (95.00% purity) | $278.25 | 2021-12-16 |
| Rieke Metals | K1026202 | 1g | $527 | 2021-12-16 |
The significant price variation (from $116/g to $527/g) suggests differences in purity, quality assurance, or manufacturing processes between suppliers. The relatively high cost per gram indicates that this compound is a specialty chemical rather than a bulk commodity .
Chemical Reactivity and Properties
The chemical reactivity of 1-(3-Bromophenyl)-2-methylpropan-1-one can be predicted based on its functional groups and structural features:
Carbonyl Reactivity
The ketone functional group can undergo numerous transformations typical of carbonyl chemistry:
-
Nucleophilic addition reactions with hydride donors, organometallic reagents, or other nucleophiles
-
Reduction to secondary alcohols using reducing agents like NaBH4 or LiAlH4
-
Condensation reactions with amines to form imines or hydrazones
-
Wittig reactions to convert the carbonyl to an alkene
-
Enolate formation and subsequent aldol-type reactions
Bromine Functionality
The bromine substituent on the aromatic ring provides a reactive site for:
-
Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi couplings)
-
Metal-halogen exchange reactions with organolithium reagents
-
Nucleophilic aromatic substitution under appropriate conditions
Structure-Reactivity Relationships
The meta position of the bromine relative to the carbonyl group creates a unique electronic environment that influences reactivity patterns:
-
The bromine substituent has an electron-withdrawing effect, making the aromatic ring relatively electron-poor
-
This electronic character can influence the reactivity of both the ring and the carbonyl group
-
The meta position avoids direct conjugation effects between the bromine and the carbonyl, unlike para-substituted analogues
These reactivity patterns make the compound potentially valuable as a building block in organic synthesis, particularly for creating more complex functionalized aromatic systems.
Related Compounds and Structural Analogues
Understanding the relationship between 1-(3-Bromophenyl)-2-methylpropan-1-one and structurally similar compounds provides context for its properties and applications:
Positional Isomers
The position of the bromine atom on the phenyl ring creates distinct isomers with potentially different properties:
-
1-(2-Bromophenyl)-2-methylpropan-1-one (ortho-substituted)
-
1-(4-Bromophenyl)-2-methylpropan-1-one (para-substituted)
These positional isomers would exhibit different spectroscopic patterns and possibly different reactivity profiles due to the varying electronic and steric environments.
Substituent Variations
Compounds with different halogen substituents provide a spectrum of reactivity:
-
1-(3-Chlorophenyl)-2-methylpropan-1-one
-
1-(3-Fluorophenyl)-2-methylpropan-1-one
-
1-(3-Iodophenyl)-2-methylpropan-1-one
The halogen identity influences bond strength, polarizability, and participation in various reactions, particularly cross-coupling transformations.
Alkyl Chain Variations
Modifications to the alkyl portion create compounds with different steric and electronic properties:
-
1-(3-Bromophenyl)-2,2-dimethylpropan-1-one (with an additional methyl group)
-
1-(3-Bromophenyl)propan-1-one (without the methyl branch)
-
1-(3-Bromophenyl)ethan-1-one (a simpler acetophenone derivative)
These structural relationships highlight the versatility of brominated aryl ketones as a chemical class and suggest the potential breadth of applications for our target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume